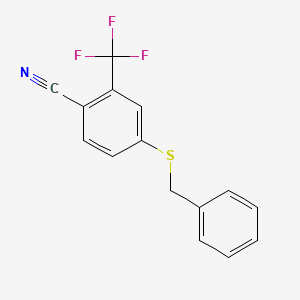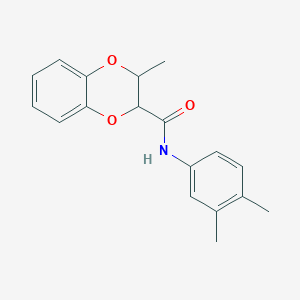
HO-1-IN-1 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HO-1-IN-1 hydrochloride, also known as Compound 2, is a heme oxygenase 1 (HO-1) inhibitor with an IC50 of 0.25 μM . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of HO-1-IN-1 hydrochloride is C13H16BrClN2 . The molecular weight is 315.64 .Chemical Reactions Analysis
HO-1-IN-1 hydrochloride is involved in the inhibition of the heme oxygenase 1 (HO-1) enzyme . HO-1 is responsible for the degradation of endogenous iron protoporphyirin heme, catalyzing the reaction’s rate-limiting step, resulting in the release of carbon monoxide (CO), ferrous ions, and biliverdin (BV) .科学的研究の応用
Heme Oxygenase-1 (HO-1) and its Role in Inflammatory Diseases
Heme oxygenase-1 (HO-1) plays a significant role in adaptive responses to inflammatory diseases. Research has explored strategies for its clinical use, particularly focusing on the therapeutic use of HO-1 using phytochemical inducers like extracts of Ginkgo biloba, curcumin, and flavonoids from sour cherry seeds. This research highlights HO-1's ability to reduce oxidative stress through several mechanisms, including metabolizing heme and producing carbon monoxide (CO) and bilirubin, which have potent capacities to reduce oxidative stress and counteract its effects. The study underscores the potential of dietary phytochemical formulations as tools for the clinical application of HO-1 in reducing oxidative stressors and treating inflammatory pathologies (Haines et al., 2012).
HO-1 in Drug-Induced Liver Injury
HO-1-IN-1 hydrochloride's research applications extend to studying drug-induced liver injury. For instance, research on heme oxygenase-1/carbon monoxide and its relationship to metabolism and molecular therapy reveals HO-1's critical role in tissue homeostasis, protection against oxidative stress, and disease pathogenesis. The study discusses the translational applications of HO-1 and its reaction products, CO, and bile pigments, in lung/vascular injury and disease based on their anti-apoptotic, anti-inflammatory, and anti-proliferative properties (Ryter & Choi, 2009).
HO-1 in Neuroprotection and Cellular Stress Response
Research into HO-1-IN-1 hydrochloride also encompasses studies on neuroprotection and cellular stress response. For example, a study on carbon monoxide produced by HO-1 in response to nitrosative stress demonstrates the role of CO, a by-product of the HO-1 reaction, in adaptive survival response to cell death. The study explores how CO, produced by HO-1, rescues cells from nitrosative stress through the induction of glutamate-cysteine ligase, mediated by the activation of phosphatidylinositol 3-kinase/Akt and subsequently Nrf2 signaling (Li et al., 2007).
Therapeutic Applications in Lung Injury and Fibrosis
The therapeutic applications of HO-1-IN-1 hydrochloride in lung injury and fibrosis are also significant. A study on the protective effect of hypercapnic acidosis in ischemia-reperfusion lung injury emphasizes the role of HO-1 metabolites in reducing mortality in experimental pancreatitis, suggesting HO-1 metabolites as a potential therapeutic approach in acute pancreatitis treatment (Wu et al., 2013).
Role in Antioxidant and Anti-inflammatory Activities
Furthermore, the role of HO-1 in antioxidant and anti-inflammatory activities has been investigated, as seen in a study on caffeic acid phenethyl ester and curcumin. This study identifies these compounds as a novel class of HO-1 inducers and explores their ability to up-regulate heme oxygenase activity in astrocytes, highlighting their potential in protecting tissues against inflammatory and neurodegenerative conditions (Scapagnini et al., 2002).
作用機序
将来の方向性
HO-1-IN-1 hydrochloride has potential therapeutic efficacy in renal disease and has recently become a hot area of research . It is thought to have a significant protective function in preventing acute kidney injury and delaying the progression of chronic renal diseases . Its protective mechanisms include anti-inflammatory, antioxidant, cell cycle regulation, apoptosis inhibition, hemodynamic regulation, and other aspects . Despite the dark side that is related to cell death, there is a prospective application of HO-1 to mediate ferroptosis for cancer therapy as a chemotherapeutic strategy against tumors .
特性
IUPAC Name |
1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCFFFBKPGSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HO-1-IN-1 hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
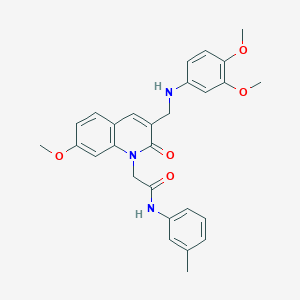
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
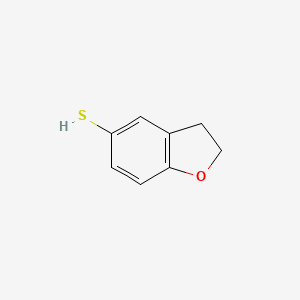

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
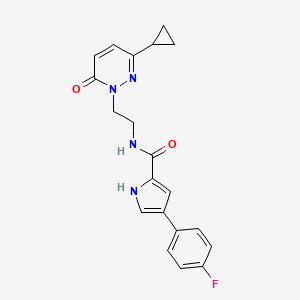
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)
